methyl 2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate
Description
This compound features a benzoate ester backbone conjugated via an amide linkage to a 1,2,3-triazole ring substituted with a 3-chlorophenyl group at the 1-position and a methyl group at the 5-position. Structural characterization of such compounds typically employs techniques like NMR, elemental analysis, and X-ray crystallography, often using software like SHELXL for refinement .
Properties
IUPAC Name |
methyl 2-[[1-(3-chlorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c1-11-16(21-22-23(11)13-7-5-6-12(19)10-13)17(24)20-15-9-4-3-8-14(15)18(25)26-2/h3-10H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRWTDBIMYQNJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne. The reaction is usually catalyzed by copper(I) ions under mild conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable chlorophenyl halide.
Formation of the Benzoate Ester: The benzoate ester is formed by esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Antiviral Properties
Recent studies have indicated that triazole derivatives exhibit significant antiviral activity. For instance, compounds similar to methyl 2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate have been evaluated for their efficacy against SARS-CoV-2. A related compound demonstrated robust nanomolar biochemical inhibition against the viral protease 3CL pro, suggesting potential as a lead for antiviral therapies targeting coronaviruses .
Anticancer Activity
Triazoles are also recognized for their anticancer properties. A study highlighted the potential of 1,2,3-triazole derivatives in cancer treatment, where specific compounds showed promising results in inhibiting tumor growth and inducing apoptosis in cancer cells . The structural features of this compound may contribute to similar activities due to the presence of the chlorophenyl and triazole moieties.
Case Study 1: Antiviral Activity Against Coronaviruses
A study focusing on the antiviral properties of triazole derivatives reported that a compound structurally related to this compound exhibited significant inhibition of viral replication in vitro. The results indicated that modifications in the triazole ring could enhance antiviral efficacy against SARS-CoV-2 .
Case Study 2: Anticancer Research
In another investigation into anticancer agents, a series of triazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The findings suggested that compounds with similar structural motifs to this compound displayed notable antiproliferative activity, making them potential candidates for further development in cancer therapy .
Mechanism of Action
The mechanism of action of methyl 2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. The benzoate ester can facilitate the compound’s transport across cell membranes.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Triazole Derivatives
Key Observations:
- Substituents on the triazole (e.g., 3-chlorophenyl vs. benzyl in 2f) influence steric and electronic properties, affecting reactivity and interactions.
Key Observations:
- Triazole derivatives are commonly synthesized via azide-alkyne cycloaddition or Buchwald–Hartwig amination ().
- The target compound’s amide linkage may require coupling reagents (e.g., EDC/HOBt) for conjugation, differing from esterification routes used for Compound 3.
Physical and Chemical Properties
Table 3: Comparative Physical Properties
Key Observations:
- The benzoate ester in the target compound may enhance lipophilicity compared to simpler esters like Compound 4, influencing bioavailability.
- Melting points vary significantly with substituents; benzimidazole-containing triazoles () exhibit higher melting points due to hydrogen bonding.
Biological Activity
Methyl 2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 266.68 g/mol
- CAS Number : Not specifically listed but related to similar triazole compounds.
The presence of the triazole ring is crucial for its biological activity, as triazoles are known for their ability to interact with various biological targets.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways. For instance, some triazole derivatives have been shown to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, leading to antiproliferative effects in cancer cells .
- Antimicrobial Activity : Triazole compounds often exhibit antimicrobial properties by disrupting cell membrane integrity or inhibiting the synthesis of essential cellular components .
Anticancer Activity
Several studies have reported on the anticancer potential of triazole derivatives:
- Cell Line Studies : Compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. For example, derivatives were found to exhibit IC values in the micromolar range against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cells .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT-116 | 2.6 |
| Compound C | HepG2 | 1.4 |
These findings suggest that this compound may possess similar anticancer properties.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition Studies : Triazole derivatives have shown efficacy against gram-positive and gram-negative bacteria. For instance, compounds were tested against Escherichia coli and Staphylococcus aureus, with promising results indicating good inhibition rates .
Synthesis and Evaluation
A study focused on synthesizing various triazole derivatives and evaluating their biological activities found that modifications in the phenyl ring significantly influenced their potency. The introduction of halogen groups (like chlorine) enhanced the compounds' interaction with biological targets .
Clinical Relevance
Research indicates that triazoles can serve as potential drug candidates due to their favorable pharmacokinetic properties. The structural diversity of triazoles allows for the development of tailored compounds that can target specific diseases effectively.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing methyl 2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate?
The synthesis of triazole derivatives typically involves multi-step protocols. For analogous compounds, key steps include:
- Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions under controlled temperatures (e.g., 35–40°C) .
- Step 2 : Amidation or esterification using reagents like DIPEA (N,N-diisopropylethylamine) in solvents such as acetonitrile or DMF. For example, coupling reactions often require 1.1–1.5 equivalents of the amine component and reflux conditions for 24–48 hours .
- Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from chloroform/n-hexane mixtures to achieve >85% purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what critical data points should be prioritized?
- NMR Spectroscopy : Focus on the ¹H and ¹³C NMR signals for the triazole ring (δ 7.2–8.1 ppm for aromatic protons), methyl ester group (singlet at δ 3.7–3.9 ppm), and amide NH (δ 10.4–10.6 ppm). Discrepancies in coupling constants (e.g., J = 7.8–8.3 Hz) can confirm regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., m/z 369.4000 for related compounds) .
- IR Spectroscopy : Key stretches include C=O (ester: ~1700 cm⁻¹; amide: ~1650 cm⁻¹) and triazole C-N (1540–1600 cm⁻¹) .
Q. What are common impurities or byproducts observed during synthesis, and how can they be mitigated?
- Byproducts : Unreacted starting materials (e.g., 3-chlorophenyl precursors) or incomplete cyclization intermediates.
- Mitigation : Monitor reaction progress via TLC (Rf = 0.18–0.55 in hexane/EtOAc) and use scavengers like molecular sieves to absorb excess water in amidation steps .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity or binding interactions with biological targets?
- DFT Studies : Optimize the molecular geometry using Gaussian or similar software. Key parameters include bond lengths (e.g., triazole N-N bonds: ~1.3 Å) and electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Docking Simulations : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). For example, van der Waals interactions between the 3-chlorophenyl group and hydrophobic enzyme pockets enhance binding affinity .
Q. How do structural modifications (e.g., halogen substitution, methyl group positioning) influence bioactivity?
- Case Study : Replacing the 3-chlorophenyl group with a 4-fluorophenyl moiety in analogous compounds increased antifungal activity by 30% due to enhanced electronegativity .
- Methyl Group Impact : The 5-methyl group on the triazole ring reduces steric hindrance, improving solubility (logP reduction by 0.5 units) .
Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved to confirm structural integrity?
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals. For example, HMBC correlations between the amide NH and the triazole C-4 confirm regiochemistry .
- Variable Temperature NMR : Elevating temperature to 50°C can resolve signal splitting caused by slow conformational exchange in the solid state .
Methodological Guidelines
Q. Key Experimental Parameters for Reproducibility
| Parameter | Optimal Range | Evidence Source |
|---|---|---|
| Reaction Temperature | 35–40°C (amidation) | |
| Solvent System | Acetonitrile/DMF (1:1 v/v) | |
| Catalyst (DIPEA) | 1.5–2.0 equivalents | |
| Purification | Silica gel (EtOAc/hexane) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
